molecular formula C26H26N2O3 B2572940 N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-isopropoxybenzamide CAS No. 954660-68-5

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-isopropoxybenzamide

Numéro de catalogue B2572940
Numéro CAS: 954660-68-5
Poids moléculaire: 414.505
Clé InChI: DRGVZZAOHGZWDG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-isopropoxybenzamide, also known as BI-6C9, is a small molecule inhibitor that has gained attention in recent years due to its potential use in cancer research. This compound has been shown to inhibit the activity of a protein called BCL-2, which is known to promote cancer cell survival. In

Mécanisme D'action

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-isopropoxybenzamide is a small molecule inhibitor that binds to the BH3-binding groove of the BCL-2 protein. This binding prevents the interaction of BCL-2 with pro-apoptotic proteins, leading to the activation of the apoptotic pathway and subsequent cell death. The mechanism of action of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-isopropoxybenzamide has been studied in detail using various biochemical and biophysical techniques, and the compound has been shown to have high affinity for the BCL-2 protein.
Biochemical and Physiological Effects:
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-isopropoxybenzamide has been shown to induce apoptosis in cancer cells, leading to cell death. This compound has also been shown to have anti-tumor effects in vivo, reducing tumor growth in animal models. In addition, N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-isopropoxybenzamide has been shown to sensitize cancer cells to chemotherapy, suggesting that it may have potential use in combination therapy with other cancer drugs.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-isopropoxybenzamide is its high selectivity for the BCL-2 protein, which reduces the potential for off-target effects. This compound has also been shown to have good pharmacokinetic properties, making it suitable for in vivo studies. However, one limitation of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-isopropoxybenzamide is its low solubility in aqueous solutions, which can make it difficult to use in certain experiments. In addition, the mechanism of action of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-isopropoxybenzamide is not fully understood, and further studies are needed to elucidate its effects on other cellular pathways.

Orientations Futures

There are several future directions for research on N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-isopropoxybenzamide. One area of interest is the development of more potent and selective inhibitors of the BCL-2 protein. In addition, further studies are needed to understand the mechanism of action of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-isopropoxybenzamide in more detail, and to investigate its effects on other cellular pathways. Another area of interest is the potential use of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-isopropoxybenzamide in combination therapy with other cancer drugs, which may enhance its anti-tumor effects. Overall, N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-isopropoxybenzamide has shown promising results in preclinical studies and has the potential to be developed into a novel cancer therapeutic.

Méthodes De Synthèse

The synthesis of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-isopropoxybenzamide involves several steps, starting with the reaction of 2-benzyl-1,2,3,4-tetrahydroquinoline with ethyl 4-isopropoxybenzoate to form the intermediate compound. This is followed by a series of reactions involving various reagents and solvents to produce the final product. The synthesis of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-isopropoxybenzamide has been described in detail in several scientific articles, and the compound has been synthesized by various research groups.

Applications De Recherche Scientifique

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-isopropoxybenzamide has been shown to have potential therapeutic applications in cancer research. The BCL-2 protein is known to play a critical role in promoting cancer cell survival, and inhibitors of this protein have been identified as potential cancer therapeutics. N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-isopropoxybenzamide has been shown to inhibit the activity of BCL-2, leading to apoptosis (programmed cell death) of cancer cells. This compound has been tested in various cancer cell lines and has shown promising results in preclinical studies.

Propriétés

IUPAC Name

N-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)-4-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N2O3/c1-18(2)31-23-12-8-20(9-13-23)26(30)27-22-11-14-24-21(16-22)10-15-25(29)28(24)17-19-6-4-3-5-7-19/h3-9,11-14,16,18H,10,15,17H2,1-2H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRGVZZAOHGZWDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-isopropoxybenzamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.